Product packaging for 4-Decylaniline(Cat. No.:CAS No. 37529-30-9)

4-Decylaniline

Cat. No.: B1265797
CAS No.: 37529-30-9
M. Wt: 233.39 g/mol
InChI Key: WGENWPANMZLPIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Decylaniline is a useful research compound. Its molecular formula is C16H27N and its molecular weight is 233.39 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H27N B1265797 4-Decylaniline CAS No. 37529-30-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-decylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N/c1-2-3-4-5-6-7-8-9-10-15-11-13-16(17)14-12-15/h11-14H,2-10,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGENWPANMZLPIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9022287
Record name 4-Decylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9022287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37529-30-9
Record name 4-Decylaniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37529-30-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Decylaniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037529309
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Decylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9022287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-decylaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.661
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-DECYLANILINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25X74W976X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Friedel Crafts Acylation and Subsequent Reduction:this Two Step Method is a Classic and Reliable Approach for Preparing P Alkylanilines.

Step 1: Friedel-Crafts Acylation: The synthesis begins with the acylation of a protected aniline (B41778), typically acetanilide, with decanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). researchgate.net The acetyl group protects the amine functionality, preventing it from complexing with the Lewis acid, and directs the incoming acyl group primarily to the para position due to steric hindrance. lookchem.com This reaction yields 4'-acetamidodecanophenone.

Step 2: Reduction: The resulting ketone is then subjected to a reduction reaction which simultaneously reduces the keto group to a methylene (B1212753) group and cleaves the acetyl protecting group. The Wolff-Kishner reduction, using hydrazine (B178648) hydrate (B1144303) and a strong base like potassium hydroxide, is effective for this transformation, yielding the final product, 4-decylaniline. scilit.com

Reaction Pathway: Friedel-Crafts Acylation/Reduction
Starting Material Acetanilide, Decanoyl Chloride
Key Reagents Step 1: AlCl₃Step 2: Hydrazine Hydrate, KOH
Intermediate 4'-Acetamidodecanophenone
Final Product This compound

Reductive Amination:reductive Amination, Also Known As Reductive Alkylation, Offers a More Direct Route by Forming the C N Bond and the Alkyl Chain in a Single Conceptual Process.wikipedia.org

Advanced Catalytic Approaches in this compound Chemistry

Modern organic synthesis increasingly relies on catalytic methods to improve efficiency, selectivity, and environmental sustainability. For the synthesis and derivatization of this compound, several advanced catalytic systems have shown significant promise.

Palladium catalysis stands as a cornerstone of modern organic synthesis, particularly for its ability to mediate the formation of carbon-carbon and carbon-heteroatom bonds. nobelprize.org The direct functionalization of otherwise inert C-H bonds is a highly atom-economical strategy. nih.gov In the context of aniline derivatives, palladium-catalyzed C-H activation enables the introduction of various functional groups at positions ortho to the amino group. nih.govsnnu.edu.cn

A notable application is the ortho-carbonylation of aniline derivatives, which can proceed efficiently at room temperature using carbon monoxide (CO) and a palladium catalyst. nih.gov This reaction allows for the synthesis of valuable anthranilates or cyclic imides, depending on the reaction solvent. nih.gov The mechanism typically involves a ligand-directed C-H activation to form a cyclopalladated intermediate, which then undergoes further reaction steps. nih.gov The versatility of these transformations is enhanced by the wide range of directing groups and coupling partners that can be employed. snnu.edu.cn

Reaction TypeCatalyst SystemSubstrate TypeTypical ProductsKey Features
ortho-Carbonylation[Pd(OTs)₂(MeCN)₂]Aniline DerivativesAnthranilates, Cyclic ImidesProceeds at 1 atm CO and low temperature (18°C). nih.gov
C-H ArylationPd(OAc)₂ / PPh₃N-Aryl Amides of Pyridinecarboxylic AcidsFused HeterocyclesIntramolecular reaction forming polycyclic structures. beilstein-journals.org
Dearomative CyclizationPalladium CatalystC2-Tethered IndolesFused IndolinesInvolves a dearomative Heck reaction followed by C-H activation. rsc.org

Ionic liquids (ILs), which are salts with melting points below 100°C, have emerged as green solvents and catalysts in organic synthesis due to their low vapor pressure, thermal stability, and tunable properties. scielo.org.mxmdpi.comfrontiersin.org Their use can lead to enhanced reaction rates, improved selectivity, and simplified product isolation. google.comgoogle.com

In the chemistry of aniline derivatives, ionic liquids have been employed in several synthetic protocols. Brønsted acidic ionic liquids, for example, can effectively catalyze Friedel-Crafts reactions for the synthesis of aniline-based triarylmethanes under metal- and solvent-free conditions. rsc.org Other applications include the ring alkylation of anilines, where the ionic liquid facilitates the reaction and subsequent separation of the product. google.comgoogle.com The use of ionic liquids as solvents for the halogenation of unprotected anilines with copper halides offers a safer and milder alternative to traditional methods, yielding para-substituted products with high regioselectivity. beilstein-journals.org Research has also demonstrated the utility of ionic liquids in catalyzing the reaction between epoxidized cardanol (B1251761) and aniline to form novel aminohydrin derivatives. hep.com.cn

ReactionIonic Liquid's RoleExample ILSubstratesAdvantage
Friedel-Crafts ReactionBrønsted Acidic Catalyst[bsmim][NTf₂]Anilines, Aromatic AldehydesMetal- and solvent-free conditions, high yields. rsc.org
Ring AlkylationCatalyst/SolventLewis acid + Quaternary CationAniline, OlefinsConvenient separation of product from reactants. google.comgoogle.com
HalogenationSolventNot specifiedUnprotected Anilines, CuX₂High para-selectivity under mild conditions. beilstein-journals.org
Amine-Epoxide ReactionCatalyst1-methylimidazolium tetrafluoroborateAniline, Epoxidized CardanolEnables reaction under mild conditions. hep.com.cn

Gold catalysis has become a powerful tool for the synthesis of complex cyclic and heterocyclic molecules, often through elegant cascade reactions. beilstein-journals.orgbeilstein-journals.orguniovi.es Gold catalysts, particularly cationic gold(I) complexes, are potent π-acids that can activate alkynes and allenes toward nucleophilic attack. researchgate.netsioc-journal.cn

Anilines are excellent nucleophiles for such transformations. Gold-catalyzed cascade reactions of anilines with diynes can lead to the formation of complex fused heterocyclic systems, such as eight-membered ring-fused indoles and propellane-type indolines. figshare.comnih.govacs.org The outcome of these reactions can often be controlled by the choice of ligands and solvents, allowing for selective synthesis of different structural motifs from the same starting materials. figshare.comnih.govacs.org This methodology provides rapid access to diverse nitrogen-containing heterocycles from simple aniline derivatives. figshare.comnih.govacs.org Other gold-catalyzed processes include three-component reactions to form substituted anilines and annulations of aniline derivatives with alkynes to produce quinolines. researchgate.netrsc.org

Reaction Mechanisms and Reactivity Studies

Understanding the inherent reactivity of this compound is fundamental to predicting its behavior in chemical transformations and designing new synthetic routes.

The chemical reactivity of this compound is dominated by its aniline moiety, which consists of an amino group (-NH₂) attached to a benzene (B151609) ring. The nitrogen atom possesses a lone pair of electrons, rendering it nucleophilic. msu.edumhmedical.com This allows it to react with various electrophiles, such as in alkylation and acylation reactions. msu.edu

The amino group also strongly influences the reactivity of the aromatic ring. It is a powerful activating group and an ortho, para-director for electrophilic aromatic substitution. This is because the nitrogen lone pair can be delocalized into the ring, stabilizing the carbocation intermediate (the arenium ion) formed during the attack of an electrophile. The long decyl chain at the para position is an alkyl group, which is weakly electron-donating through an inductive effect, further enhancing the ring's activation towards electrophiles. allen.in

Conversely, nucleophilic aromatic substitution on the aniline ring is generally unfavorable. libretexts.org Such reactions typically require the presence of strong electron-withdrawing groups on the aromatic ring to stabilize the negative charge of the Meisenheimer complex intermediate, which are absent in this compound. libretexts.org

Diazotization is a cornerstone reaction of primary aromatic amines, converting them into versatile diazonium salts. byjus.comtestbook.com This process has been specifically investigated for long-chain alkylanilines, including this compound. acs.org The reaction is typically carried out by treating the aniline with nitrous acid (HNO₂), often generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like HCl, at low temperatures (0-5 °C). chemicalnote.com

The reaction mechanism proceeds through several distinct steps: byjus.comtestbook.comyoutube.com

Formation of the Electrophile : In the acidic medium, nitrous acid is protonated and subsequently loses a water molecule to form the highly electrophilic nitrosonium ion (NO⁺). chemicalnote.comyoutube.com

Nucleophilic Attack : The nucleophilic nitrogen atom of the this compound attacks the nitrosonium ion, forming an N-N bond and yielding an N-nitrosoanilinium ion. byjus.comchemicalnote.com

Deprotonation and Tautomerization : Deprotonation gives the N-nitrosamine intermediate. This intermediate then undergoes tautomerization to a diazohydroxide in the presence of excess acid. byjus.com

Formation of the Diazonium Ion : The hydroxyl group of the diazohydroxide is protonated, turning it into a good leaving group (water). The departure of a water molecule results in the formation of the final aryl diazonium ion. byjus.comyoutube.com

In the specific case of this compound, it has been observed that the resulting diazonium ion is unstable and can readily react with unreacted this compound to form a (E)-1,3-bis(4-decylphenyl)triaz-1-ene product. acs.org

Polymer Plasticization Mechanisms Involving Alkyl Anilines

This compound has been identified as an effective plasticizer in various polymer systems, particularly in ionomers and solid polymer electrolytes. Its mechanism of action is attributed to its specific molecular structure, which includes a nonpolar decyl chain and a polar aniline group. This amphiphilic nature allows it to interact with different phases within a polymer matrix, thereby modifying the material's physical and mechanical properties.

In a study on unclustered cesium neutralized poly(methyl methacrylate-co-methacrylic acid) ionomers, this compound was found to be a highly effective plasticizer, with its performance being superior to that of dioctyl phthalate (B1215562) (DOP) but less effective than glycerol. koreascience.kr The investigation revealed that the nonpolar this compound molecules distribute themselves within both the poly(methyl methacrylate) matrix and the ionic cluster phases. koreascience.kr This distribution is facilitated by the formation of hydrogen bonds between the aniline group of the plasticizer and the carbonyl groups of the ionomer. koreascience.kr This interaction leads to a significant decrease in the glass transition temperature (Tg) and the emergence of a second glass transition, suggesting that the plasticized material behaves like a clustered ionomer. koreascience.kr

The effectiveness of a plasticizer is often related to its ability to increase the free volume between polymer chains, which enhances segmental mobility and reduces the energy required for the transition from a glassy to a rubbery state. koreascience.kr The long, nonpolar decyl chain of this compound contributes to this by physically separating the polymer chains, while the polar aniline head allows for specific interactions that influence the phase behavior of the ionomer.

Further research into the plasticization of poly(ethyl acrylate) ionomers has also highlighted the ability of this compound to modify the glass transition temperatures, indicating its utility in developing polymers with tailored physical properties. alfa-industry.com In the context of solid polymer electrolytes, such as those based on PMMA-LiBF4, this compound has been studied as a plasticizer to enhance ionic conductivity. researchgate.net The addition of a plasticizer like this compound can lower the crystallinity of the polymer matrix and increase the mobility of polymer segments, which facilitates the transport of ions. wikipedia.orgnih.gov

The general mechanism of plasticization in polymer electrolytes involves the plasticizer molecules weakening the intermolecular forces between polymer chains and solvating the salt ions, which increases the number of mobile charge carriers. ajchem-a.commdpi.com The choice of plasticizer is critical, as its properties, such as polarity and molecular size, determine its compatibility with the polymer and its efficiency in enhancing ionic conductivity. mdpi.com

Below is a data table summarizing the effects of different plasticizers on the properties of poly(methyl methacrylate-co-methacrylic acid) ionomers.

PlasticizerRelative EffectivenessObserved Effects on IonomerProposed Mechanism of Action
Glycerol (Gly) Most EffectiveSignificant decrease in TgIncreases mobility and dissolves ionic groups
This compound (4DA) More effective than DOPDrastic decrease in Tg, appearance of a second glass transitionPartitions in both polymer matrix and cluster phases via hydrogen bonding
Dioctyl phthalate (DOP) Least EffectiveN/AN/A

Advanced Spectroscopic and Analytical Characterization Techniques for 4 Decylaniline and Its Materials

Vibrational Spectroscopy for Molecular Structure Elucidation

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational modes of a molecule. These vibrations, which include stretching, bending, and rocking of chemical bonds, occur at specific, quantized energy levels. The resulting spectra serve as a unique molecular "fingerprint," allowing for structural identification and the analysis of molecular interactions. nih.gov

Fourier Transform Infrared (FTIR) Spectroscopy Analysis

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a sample, providing insights into its functional groups. qicomposites.com For 4-deylaniline, the FTIR spectrum is characterized by several key absorption bands that confirm its structure. Studies on N-n-decylaniline, a closely related secondary amine, show absorption bands at 3425 cm⁻¹ for the N-H stretching vibration. researchgate.net The aliphatic decyl chain presents strong C-H stretching vibrations, typically observed as symmetric and asymmetric bands around 2924 cm⁻¹ and 2862 cm⁻¹. researchgate.net The presence of the aromatic ring is confirmed by C=C stretching vibrations within the 1600-1450 cm⁻¹ region.

Vibrational ModeTypical Wavenumber (cm⁻¹)Functional Group
N-H Stretch~3425Amine
Asymmetric C-H Stretch~2924Alkyl Chain
Symmetric C-H Stretch~2862Alkyl Chain
C=C Aromatic Stretch1600 - 1450Benzene (B151609) Ring
C-N Stretch1340 - 1250Aromatic Amine

Raman Spectroscopy Investigations (including Surface-Enhanced Raman Spectroscopy - SERS)

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. researchgate.net It is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent tool for characterizing the phenyl ring and alkyl chain of 4-deylaniline.

Research comparing the Raman spectrum of 4-deylaniline with its corresponding diazonium salt has provided detailed band assignments. researchgate.netifremer.fr The spectrum of 4-deylaniline features prominent peaks corresponding to the vibrations of the benzene ring and the decyl substituent. For instance, a strong band associated with the C=C stretching mode of the benzene ring is observed between 1570 and 1611 cm⁻¹. ifremer.fr

Wavenumber (cm⁻¹)Assignment
~1611Aromatic C=C Stretching
~1285C-H Bending / C-C Stretching (Alkyl)
~1180Ring-N Stretching
~830C-H Out-of-plane Bending (para-substituted ring)

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that can amplify the Raman signal by factors of up to 10¹⁰-10¹¹ or more. edinst.comwikipedia.org This enormous enhancement occurs when molecules are adsorbed onto or are in close proximity to nanostructured metallic surfaces, typically gold or silver. clinmedjournals.orgnih.gov The effect arises from a combination of electromagnetic enhancement, caused by localized surface plasmon resonances on the metal surface, and chemical enhancement, involving charge-transfer mechanisms between the molecule and the substrate. edinst.commdpi.com While specific SERS studies on 4-deylaniline are not extensively documented, the technique holds significant potential for its trace-level detection in various applications, such as monitoring its presence on functionalized surfaces or in complex mixtures.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the precise structure of organic molecules. It exploits the magnetic properties of atomic nuclei, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (1H) NMR Spectroscopy

Proton (¹H) NMR spectroscopy provides information on the number and type of hydrogen atoms in a molecule. The spectrum of 4-deylaniline can be predicted based on its structure, with distinct signals for the aromatic, amine, and alkyl protons. The two protons on the benzene ring ortho to the amino group are chemically equivalent, as are the two protons meta to the amino group, leading to a characteristic AA'BB' splitting pattern, often simplified as two doublets. The two amine protons typically appear as a broad singlet, and their chemical shift can be concentration and solvent dependent. msu.edu The decyl chain produces a triplet for the terminal methyl (CH₃) group, a triplet for the methylene (B1212753) (CH₂) group directly attached to the aromatic ring, and a large, complex multiplet for the remaining eight methylene units. msu.edu

Proton TypePredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic (H ortho to NH₂)~6.6Doublet
Aromatic (H meta to NH₂)~7.0Doublet
Amine (NH₂)Variable (e.g., ~3.5)Broad Singlet
Methylene (Ar-CH₂)~2.5Triplet
Methylene ((CH₂)₈)~1.3Multiplet
Methyl (CH₃)~0.9Triplet

Carbon-13 (13C) NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy provides a signal for each chemically unique carbon atom in a molecule, offering a map of the carbon skeleton. careerendeavour.com In 4-deylaniline, due to the para-substitution, there are four distinct signals for the aromatic carbons: the carbon bonded to the amino group (C-N), the carbon bonded to the decyl chain (C-alkyl), and the two pairs of equivalent ortho and meta carbons. The ten carbons of the decyl chain are also chemically distinct and will each produce a separate signal in the aliphatic region of the spectrum. pku.edu.cn

Carbon TypePredicted Chemical Shift (δ, ppm)
Aromatic (C-N)~145
Aromatic (C-H)115 - 130
Aromatic (C-Alkyl)~130
Alkyl (Ar-CH₂)~35
Alkyl (-(CH₂)₈-)22 - 32
Alkyl (-CH₃)~14

Solid-State Magic Angle Spinning NMR (e.g., 27Al, 29Si, 1H MAS NMR for related catalytic systems)

While liquid-state NMR is used for pure, dissolved compounds, solid-state NMR (ssNMR) is essential for characterizing materials where 4-deylaniline is immobilized or part of a solid matrix. nih.gov In solids, broad spectral lines resulting from anisotropic interactions are narrowed by spinning the sample at high speeds at the "magic angle" (54.7°) relative to the magnetic field, a technique known as Magic Angle Spinning (MAS). mst.edubruker.com

This technique is crucial for studying systems where 4-deylaniline is grafted onto inorganic supports like silica (B1680970) or alumina, which are common in catalysis. bruker.com

²⁹Si and ²⁷Al MAS NMR: If 4-deylaniline were functionalized onto a silica-alumina catalyst, ²⁹Si and ²⁷Al MAS NMR would be used to probe the catalyst's framework. researchgate.net Changes in the chemical shifts and the appearance of new silicon or aluminum environments (e.g., T-sites in silicon for covalent attachment) would provide direct evidence of successful grafting and characterize the bonding between the organic molecule and the inorganic support. researchgate.net

¹H and ¹³C CP/MAS NMR: To study the immobilized 4-deylaniline molecule itself, ¹H MAS and ¹³C Cross-Polarization (CP)/MAS NMR would be employed. These experiments enhance the signal of the less abundant ¹³C nuclei and provide high-resolution spectra of the organic component in the solid state, allowing for structural confirmation and analysis of its conformation and mobility within the material. researchgate.net

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a powerful analytical tool for determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a sample. wikipedia.org In a typical GC-MS analysis, the sample is first vaporized and separated into its components in the gas chromatograph. innovatechlabs.comscioninstruments.com These separated components then enter the mass spectrometer, where they are ionized and fragmented. eag.com The resulting mass spectrum provides a fingerprint of the molecule based on the mass-to-charge ratio of its fragments, allowing for its identification. wikipedia.orgeag.com

GC-MS is a crucial tool for the analysis of volatile and semi-volatile compounds. eag.com It finds wide application in various fields, including environmental monitoring, food analysis, and chemical engineering, for the identification of unknown organic compounds and impurities. wikipedia.orgscioninstruments.comub.edu The technique is considered a "gold standard" for forensic substance identification due to its high specificity. wikipedia.org

In the context of 4-decylaniline, GC-MS can be used for purity assessment and to identify any byproducts from its synthesis. The fragmentation pattern observed in the mass spectrum is characteristic of the this compound molecule. Publicly available spectral data for this compound shows a molecular ion peak corresponding to its molecular weight, along with other significant fragments that aid in its structural confirmation. nih.gov For instance, the fragmentation of aromatic amines often involves characteristic losses and rearrangements that can be tracked. nih.gov

Table 1: GC-MS Data for this compound

Property Value
Molecular Formula C16H27N
Molecular Weight 233.40 g/mol
InChI Key WGENWPANMZLPIH-UHFFFAOYSA-N

Source: PubChem CID 92309 nih.gov

Electronic Spectroscopy for Optical Properties

Electronic spectroscopy techniques are employed to investigate the interaction of electromagnetic radiation with molecules, providing information about their electronic structure and optical properties.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. technologynetworks.comresearchgate.net This absorption corresponds to the excitation of electrons from lower to higher energy levels. libretexts.org The resulting spectrum, a plot of absorbance versus wavelength, can be used for both qualitative and quantitative analysis of a substance. libretexts.orgsci-hub.se

For aromatic compounds like this compound, UV-Vis spectroscopy is particularly informative. The benzene ring and the amino group constitute a chromophore that absorbs UV radiation. The position and intensity of the absorption bands are sensitive to the molecular structure and the solvent environment. researchgate.net Studies on related aniline (B41778) derivatives show characteristic absorption peaks that can be assigned to specific electronic transitions within the molecule. researchgate.net For example, the UV-Vis spectra of some aniline derivatives in dioxane exhibit distinct absorption bands. researchgate.net

In materials science, UV-Vis spectroscopy is used to monitor the stability of compounds. ethz.ch For instance, the UV/VIS spectra of materials containing this compound can be monitored over time to detect any degradation. ethz.ch

Photoluminescence (PL) Spectroscopy

Photoluminescence (PL) spectroscopy is a technique that investigates the light emitted from a material after it has absorbed photons. horiba.comrenishaw.com This emission, known as luminescence, occurs as the material returns from an excited electronic state to a lower energy state. horiba.comrenishaw.com PL spectroscopy provides insights into the electronic properties, including the band structure and the presence of defects in materials. renishaw.com

Many organic compounds, including derivatives of aniline, exhibit photoluminescence. researchgate.net The PL spectrum can reveal information about the excited state dynamics of the molecule. For example, studies on liquid crystal materials containing aniline moieties, such as p-methoxybenzylidene p-decylaniline (MBDA), have shown that these materials can exhibit photoluminescence. researchgate.net The intensity and wavelength of the emitted light can be influenced by factors such as molecular aggregation and the presence of other materials. researchgate.netresearchgate.net In some cases, the photoluminescence of a material can be enhanced or quenched by dispersing nanoparticles within it. researchgate.netresearchgate.net

Morphological and Microstructural Characterization

Understanding the surface features and internal structure of materials is crucial for relating their processing and structure to their properties and performance. polymersolutions.cominfinitalab.com

Scanning Electron Microscopy (SEM) with Energy-Dispersive X-ray Spectroscopy (EDX)

Scanning Electron Microscopy (SEM) is a powerful technique for imaging the surface of a sample with high resolution. ucla.edunanoanalytics.com It works by scanning a focused beam of electrons over the sample's surface. ucla.edu The interaction of the electron beam with the sample produces various signals, including secondary electrons, which are used to create an image of the surface topography. iyte.edu.tr SEM provides excellent depth of field, allowing for detailed three-dimensional-like images of the sample's morphology. nanoanalytics.com

When combined with Energy-Dispersive X-ray Spectroscopy (EDX or EDS), SEM becomes an even more powerful analytical tool. oxinst.comwikipedia.org EDX analyzes the X-rays emitted from the sample as a result of the electron beam bombardment. wikipedia.orgbruker.com Since each element emits X-rays with a characteristic energy, EDX can determine the elemental composition of the sample. oxinst.comwikipedia.org This allows for the creation of elemental maps, showing the distribution of different elements across the sample's surface. bruker.com

In the context of materials containing this compound, SEM can be used to study the morphology of films or composites. researchgate.net For example, it can reveal information about the surface roughness, porosity, and the dispersion of any additives. EDX analysis can then be used to confirm the elemental composition of different regions of the material, which is particularly useful for analyzing multi-component systems or identifying contaminants. bruker.combruker.com The combination of SEM and EDX is widely used in materials science for microstructural analysis, failure analysis, and quality control. e3s-conferences.orgnumberanalytics.com

Table 2: Summary of Characterization Techniques

Technique Information Provided Application for this compound Materials
GC-MS Molecular identification, fragmentation pattern, purity assessment. wikipedia.org Confirming structure, identifying impurities.
UV-Vis Electronic transitions, optical absorption properties. technologynetworks.com Characterizing chromophores, monitoring stability.
PL Electronic structure, emission properties, defect analysis. renishaw.com Investigating luminescence, studying excited states.

| SEM-EDX | Surface morphology, topography, elemental composition. ucla.eduthermofisher.com | Imaging films, analyzing elemental distribution. |

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution surface imaging technique used to visualize the topography of materials at the micro- and nano-level. nih.govmeasurlabs.com It operates by scanning a sharp probe over the sample surface, with the interactions between the tip and the surface being recorded to construct a three-dimensional image. nih.gov This method is particularly valuable for analyzing the surface features of thin films and can be used to assess the morphology of materials incorporating 4-deylaniline. scispace.comresearchgate.net

In studies of multicomponent supramolecular systems, AFM has been employed to analyze thin films containing 4-deylaniline. scispace.com For instance, the analysis of spin-coated films of a system involving 4-deylaniline revealed details about the surface structure and organization of the material. scispace.com The technique is adept at identifying features such as grain size, surface roughness, and the fractal dimensions of the surface, providing a detailed understanding of the material's topography. researchgate.net

Key Applications of AFM for this compound Materials:

ApplicationDescription
Surface Topography Provides high-resolution 3D images of the surface, revealing features like roughness and grain structure. measurlabs.com
Thin Film Analysis Characterizes the morphology and organization of spin-coated or other thin films containing 4-deylaniline. scispace.com
Nanostructure Visualization Allows for the observation of molecular and atomic-level features on the material's surface. researchgate.net

Polarizing Optical Microscopy (POM) for Liquid Crystalline Textures

Polarizing Optical Microscopy (POM) is an essential technique for identifying and characterizing the unique textures of liquid crystal phases. libretexts.org Liquid crystals, being birefringent, can rotate the plane of polarized light. colorado.edu A POM uses two polarizers oriented at a right angle to each other (cross-polarized) to observe the sample. libretexts.org Anisotropic materials, like liquid crystals, will appear bright with distinct textures against a dark background, while isotropic materials will remain dark. libretexts.org The observed textures are characteristic of specific liquid crystal phases (e.g., nematic, smectic), allowing for their identification. libretexts.org The color and contrast in the image arise from the phase shift between the two propagating light modes through the birefringent sample. colorado.edu

Derivatives of 4-deylaniline, such as p-methoxybenzylidene p-decylaniline (MBDA), are known to exhibit liquid crystalline properties. researchgate.net POM is used to observe the nematic textures of these materials. For example, in studies of MBDA dispersed with graphene oxide, POM images revealed the alignment and uniformity of the liquid crystal domains. researchgate.net The technique is also sensitive to changes in the liquid crystal orientation induced by external factors. For instance, in the development of liquid-crystal-based sensors, 4-deylaniline was used to induce a change in the orientation of a liquid crystal (5CB) from planar to homeotropic in the presence of nitrite (B80452) ions under acidic conditions, a transition clearly observable with POM as a change from a bright to a dark image. acs.org

Common Liquid Crystal Textures Observed with POM:

TextureAssociated Liquid Crystal Phase
Schlieren Texture Nematic colorado.edu
Marbled Texture Nematic
Focal Conic Texture Smectic A
Fan-Shaped Texture Smectic A

Diffraction and Scattering Techniques

X-ray Diffraction (XRD) for Crystalline Structure and Mesophases (High-angle, Low-angle, Single Crystal)

X-ray Diffraction (XRD) is a fundamental and powerful technique for determining the atomic and molecular structure of crystalline materials. freescience.info When a beam of X-rays strikes a crystal, it is diffracted into many specific directions. libretexts.org By measuring the angles and intensities of these diffracted beams, a three-dimensional picture of the electron density within the crystal can be produced, which allows for the determination of the mean positions of the atoms in the crystal, as well as their chemical bonds, and other structural information. freescience.infolibretexts.org

For liquid crystalline materials derived from 4-deylaniline, such as terephthal-bis-4,n-decylaniline (TBDA), XRD is crucial for characterizing the different smectic mesophases. journaldephysique.org Small-angle X-ray diffraction (SAXD) is particularly useful for determining the layer spacing in smectic phases, while wide-angle X-ray diffraction (WAXD) provides information about the short-range molecular arrangement within the layers. journaldephysique.orgcapes.gov.br By combining XRD data with other techniques like dilatometry, it is possible to determine key structural parameters like the molecular area and the tilt angle of the molecules as a function of temperature. journaldephysique.org This information is vital for understanding the nature and spatial extent of order in various smectic phases, such as smectic C, F, and I. journaldephysique.org

Types of XRD and Their Applications to this compound Systems:

XRD TechniqueInformation Obtained
Powder XRD (PXRD) Phase identification, lattice parameters, and crystallinity of polycrystalline samples. libretexts.org
Single-Crystal XRD Precise atomic coordinates, bond lengths, and bond angles for a single crystal. rsc.org
Small-Angle X-ray Scattering (SAXS) Information on larger structural features, such as layer spacing in liquid crystal mesophases. journaldephysique.org
Wide-Angle X-ray Scattering (WAXS) Information on the short-range order and intermolecular distances within liquid crystal layers.

Thermal Analysis for Phase Transition Dynamics

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. wikipedia.org It is a primary tool for studying the thermal transitions of materials, such as melting, crystallization, and glass transitions. wikipedia.orgtainstruments.com When a sample undergoes a phase transition, it will either absorb (endothermic) or release (exothermic) heat, which is detected by the DSC as a change in heat flow. linseis.com

DSC is extensively used to study the complex phase behavior of liquid crystals derived from 4-deylaniline, like TBDA. journaldephysique.org A DSC thermogram provides information on the temperatures and enthalpies of these transitions, allowing for the construction of a phase diagram. For example, a study on TBDA used DSC to characterize its smectic polymorphism. journaldephysique.org In the context of polymers synthesized from 4-deylaniline, DSC is used to determine key thermal properties like the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm). tainstruments.com

Typical Data Obtained from a DSC Analysis:

ParameterDescription
Transition Temperature (T) The temperature at which a physical or chemical change occurs (e.g., melting point, glass transition). tainstruments.com
Enthalpy of Transition (ΔH) The amount of heat absorbed or released during a transition, indicating the energy change of the process. tainstruments.com
Heat Capacity (Cp) The amount of heat required to raise the temperature of the sample by a certain amount. A change in Cp often signifies a glass transition. nih.gov

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. wikipedia.org It is primarily used to determine the thermal stability and composition of materials. wikipedia.orgnetzsch.com As the sample is heated, it may lose mass due to processes like decomposition or evaporation. torontech.com The resulting TGA curve plots the mass percentage as a function of temperature. torontech.com

TGA is applied to characterize the thermal stability of polymers and other materials synthesized using 4-deylaniline. researchgate.net By analyzing the TGA curve, one can determine the onset temperature of decomposition, which is a key indicator of the material's thermal stability. netzsch.com The analysis can also reveal the percentage of different components in a composite material if they decompose at different temperatures. etamu.edu

Key Information from TGA Measurements:

MeasurementSignificance
Onset of Decomposition Indicates the temperature at which the material begins to degrade, a measure of its thermal stability. netzsch.com
Mass Loss Percentage Quantifies the amount of mass lost at different temperature ranges, which can correspond to the loss of specific components (e.g., volatile compounds, polymer backbone). etamu.edu
Residual Mass The mass remaining at the end of the experiment, which can indicate the amount of inorganic filler or char yield.

Surface-Sensitive and Advanced Material Characterization Techniques

The comprehensive analysis of materials derived from this compound necessitates the use of sophisticated characterization techniques that can probe their surface chemistry, molecular organization, and bulk properties. This section details several advanced spectroscopic and analytical methods employed to elucidate the complex features of this compound-based systems, from self-assembled monolayers to porous solids and catalysts.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a premier surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within the top 1 to 10 nanometers of a material's surface. wikipedia.orgcarleton.edumalvernpanalytical.comeag.com The method is based on the photoelectric effect, where X-rays irradiate a sample, causing the emission of core-level electrons. wikipedia.org The kinetic energy of these photoelectrons is measured, and their binding energy is calculated, which is characteristic of a specific element and its chemical environment. malvernpanalytical.comeag.com

In the context of this compound materials, XPS is invaluable for:

Confirming Surface Composition: Verifying the presence of nitrogen, carbon, and any other elements on the surface of a modified substrate or a polymer film. The detection of the N 1s signal confirms the presence of the aniline moiety.

Determining Chemical State: Analyzing high-resolution spectra of individual elements to understand their bonding environment. For instance, the binding energy of the N 1s peak can distinguish between a neutral amine (-NH₂) group in this compound and a protonated or oxidized state (-NH₃⁺, -N=). Similarly, high-resolution C 1s spectra can be deconvoluted to identify carbon atoms in different environments, such as the aliphatic decyl chain (C-C, C-H), the aromatic ring (C=C), and carbon bonded to nitrogen (C-N). carleton.edu

Quantifying Elemental Ratios: Determining the relative atomic concentrations on the surface to verify the stoichiometry of a film or coating.

Depth Profiling: When combined with ion beam etching, XPS can be used to analyze the elemental composition as a function of depth, which is useful for characterizing layered structures or diffusion profiles. wikipedia.org

For example, when this compound is used to form a self-assembled monolayer (SAM) on a substrate, XPS can confirm the successful grafting and integrity of the monolayer. rsc.org

Table 1: Representative XPS Data for a Hypothetical this compound Monolayer

This table illustrates typical binding energy values that would be expected from an XPS analysis of a this compound-based material.

ElementOrbitalBinding Energy (eV)Inferred Chemical State
Nitrogen N 1s~399.5Neutral Amine (-NH₂)
~401.5Protonated Amine (-NH₃⁺)
Carbon C 1s~284.8C-C, C-H (Aromatic & Aliphatic)
~285.8C-N (Aniline Ring)

Polarization-Modulation Infrared Reflection Absorption Spectroscopy (PM-IRRAS)

Polarization-Modulation Infrared Reflection Absorption Spectroscopy (PM-IRRAS) is a highly sensitive vibrational spectroscopy technique optimized for studying molecular films at interfaces, particularly ultrathin layers and monolayers on reflective (e.g., metal) surfaces. bruker.comuni-tuebingen.de The technique exploits the "surface selection rule," where p-polarized light is strongly absorbed by molecular vibrations with a dipole moment component perpendicular to the surface, while s-polarized light is not. uni-tuebingen.de By rapidly modulating the polarization between p and s states and taking the difference spectrum, PM-IRRAS effectively eliminates interfering signals from the isotropic gas or liquid phase, resulting in high-sensitivity, surface-specific spectra. bruker.comnku.edu

For materials involving this compound, PM-IRRAS is expertly suited for:

Determining Molecular Orientation: By analyzing the intensity of specific vibrational bands, the orientation of the this compound molecules relative to the substrate can be determined. For example, in a self-assembled monolayer, the orientation of the aromatic ring and the tilt of the decyl chain can be calculated. Strong C-H stretching bands from the alkyl chain would suggest a more disordered or tilted orientation, while their suppression would indicate chains oriented more perpendicularly to the surface.

Studying Intermolecular Interactions: The technique can detect shifts in vibrational frequencies that arise from hydrogen bonding, such as the N-H stretching of the aniline group, providing insight into the packing and organization of the molecules within a film. nku.edu

In-situ Monitoring: PM-IRRAS allows for the real-time study of dynamic processes at interfaces, such as the self-assembly process of this compound from a solution onto a substrate or its participation in a surface reaction. unige.ch

Table 2: Key Vibrational Modes of this compound for PM-IRRAS Analysis

This table shows key IR absorption bands for this compound and how their analysis via PM-IRRAS can elucidate molecular orientation.

Vibrational ModeApproximate Wavenumber (cm⁻¹)Significance in PM-IRRAS
N-H Stretch 3350 - 3500Intensity indicates the orientation of the amine group.
Aromatic C-H Stretch 3000 - 3100Provides information on the tilt of the aniline ring.
Aliphatic CH₂ Asymmetric Stretch ~2925Intensity and peak position indicate the tilt angle and conformational order (gauche/trans ratio) of the decyl chain.
Aliphatic CH₂ Symmetric Stretch ~2855Complements the asymmetric stretch data for chain order analysis.
Aromatic Ring C=C Stretch 1500 - 1620Helps determine the orientation of the phenyl ring plane.

Scanning Kelvin Probe Force Microscopy (SKPFM)

Scanning Kelvin Probe Force Microscopy (SKPFM) is a powerful variant of atomic force microscopy (AFM) that maps the topography and surface potential (or work function) of a material simultaneously at the nanoscale. biologic.netwikipedia.orgresearchgate.net The technique measures the contact potential difference (CPD) between a conductive AFM tip and the sample surface. biologic.netnih.gov This CPD is highly sensitive to the surface's chemical composition, electronic state, and adsorption of molecular layers. nih.gov

In the characterization of this compound materials, SKPFM is particularly useful for:

Mapping Surface Electronic Properties: When this compound is used as a corrosion inhibitor or as part of an electronic device, SKPFM can map variations in surface potential across the material. For instance, on a metal surface coated with a this compound film, areas with better coverage or different molecular orientations may exhibit a different surface potential, highlighting the film's homogeneity.

Identifying Active Sites: In corrosion studies, SKPFM can identify local anodic and cathodic sites with high spatial resolution by mapping the potential differences across the surface. nih.gov The presence of a this compound layer would alter this potential map, providing direct evidence of its passivating or inhibiting effect.

Characterizing Nanostructures: For polymer composites or nanostructured materials incorporating this compound, SKPFM can distinguish between different phases or domains based on their distinct electronic signatures, correlating structural features with electronic function.

Table 3: Interpreting SKPFM Data for a this compound Coating on Metal

This table outlines how changes in surface potential, as measured by SKPFM, can be interpreted in the context of a protective this compound film on a metal substrate.

ObservationMeasured ParameterInterpretation
Uniform Surface Potential Low variation in Contact Potential Difference (CPD) across the scanned area.Indicates a homogeneous, well-formed this compound film with consistent coverage.
Localized Potential Differences Areas with significantly higher or lower CPD compared to the surrounding film.May indicate defects in the film (pinholes), presence of contaminants, or localized changes in molecular orientation.
Shift in Average Potential The average CPD of the coated surface is significantly different from the bare metal substrate.Reflects the change in surface work function due to the adsorbed this compound layer, providing insight into the nature of the surface dipole.
Potential Mapping of Defects Correlation of potential map features with topographical scratches or grain boundaries.Reveals how the this compound film interacts with substrate defects and its effectiveness at passivating these potentially active sites.

N₂ Sorption Isotherms for Porosity Characterization

Nitrogen (N₂) sorption analysis, typically conducted at 77 K (the boiling point of liquid nitrogen), is a standard and powerful technique for characterizing the porous structure of solid materials. researchgate.net The method involves measuring the amount of nitrogen gas adsorbed by a material over a range of relative pressures (p/p₀). The resulting adsorption-desorption isotherm provides critical information about the material's specific surface area, pore volume, and pore size distribution. researchgate.netclays.org

While this compound itself is not porous, it can be used as a building block or template for creating porous materials, such as porous aromatic frameworks or functionalized polymers. For these materials, N₂ sorption is essential to:

Determine Specific Surface Area: The Brunauer-Emmett-Teller (BET) method is applied to the isotherm data to calculate the total surface area, a crucial parameter for applications in catalysis, separation, and adsorption. researchgate.net

Classify Pore Structure: The shape of the isotherm, according to the IUPAC classification (e.g., Type I for microporous, Type IV for mesoporous), gives a qualitative assessment of the material's porosity. 3p-instruments.com

Calculate Pore Volume and Size Distribution: The amount of gas adsorbed at high relative pressures is used to determine the total pore volume. clays.org The shape of the hysteresis loop in Type IV isotherms, along with computational models like Barrett-Joyner-Halenda (BJH), provides the pore size distribution for mesoporous materials. researchgate.net

Table 4: Hypothetical N₂ Sorption Data for a Mesoporous Poly(this compound) Material

This table presents example data that could be obtained from an N₂ sorption experiment on a porous material derived from this compound.

ParameterMethodValueSignificance
Isotherm Type IUPAC ClassificationType IVa with H2 hysteresisIndicates a mesoporous material with complex, interconnected pores (ink-bottle shape).
BET Surface Area BET Theory450 m²/gHigh surface area available for interaction or reaction.
Total Pore Volume Gurvich Rule (at p/p₀ ≈ 0.99)0.65 cm³/gRepresents the total accessible void space within the material.
Average Pore Diameter BJH Analysis (Desorption)8.5 nmCharacterizes the average size of the mesopores.

Ammonia-Temperature Programmed Desorption (NH₃-TPD) Analysis

Ammonia-Temperature Programmed Desorption (NH₃-TPD) is a widely used technique for characterizing the acidic properties of solid materials, particularly catalysts. micromeritics.comhidenanalytical.com The method involves saturating the material's surface with ammonia (B1221849) (a basic probe molecule) at a low temperature, followed by heating the sample at a constant rate in a flow of inert gas. The desorbed ammonia is monitored as a function of temperature, producing a desorption profile. microtrac.com

Quantify Acidity: The total amount of ammonia desorbed (the integrated area under the desorption peaks) corresponds to the total number of acid sites in the material. hidenanalytical.com

Determine Acid Strength Distribution: The temperature at which ammonia desorbs is related to the strength of the acid sites. Ammonia desorbing at low temperatures (e.g., 150-250 °C) corresponds to weak acid sites, while desorption at higher temperatures (e.g., 350-550 °C) indicates strong acid sites. researchgate.netresearchgate.net Deconvolution of the TPD profile can provide a quantitative distribution of weak, medium, and strong acid sites. hidenanalytical.com

Table 5: Example NH₃-TPD Profile Deconvolution for a this compound-Modified Catalyst

This table illustrates how data from an NH₃-TPD experiment can be analyzed to characterize the acid site distribution of a functional material containing this compound.

Desorption PeakTemperature Range (°C)Tₘₐₓ (°C)Acid Site StrengthAcid Site Density (mmol NH₃/g)
Peak 1 120 - 300210Weak0.15
Peak 2 300 - 500425Strong0.08
Total Acidity 120 - 500--0.23

Computational and Theoretical Chemistry of 4 Decylaniline Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are a cornerstone of modern chemistry, enabling the prediction of molecular properties with high accuracy. reddit.com These calculations are used to determine the electronic structure, which governs the chemical behavior of a molecule. For systems like 4-decylaniline, understanding the arrangement and energy of electrons is key to predicting its reactivity and interactions.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for studying molecules of moderate size like this compound. google.comarxiv.org DFT is founded on the principle that the ground-state properties of a system can be determined from its electron density. arxiv.org This approach is instrumental in analyzing the structure, reactivity, and spectroscopic properties of molecules. Studies on complex systems containing the this compound moiety have successfully used DFT to elucidate molecular dynamics and charge properties. researchgate.net

A fundamental step in computational chemistry is geometry optimization, which involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy state of the molecule. google.com For this compound, this process would determine the precise bond lengths, bond angles, and dihedral angles of its most stable conformation. DFT methods, such as those combining the B3LYP functional with a 6-311G(d,p) basis set, have proven effective for optimizing the geometries of aniline (B41778) derivatives. globalresearchonline.net

Once the geometry is optimized, a frequency calculation can be performed to confirm that the structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to derive important thermochemical data. faccts.de This analysis, based on statistical mechanics, provides values for properties such as enthalpy, entropy, and Gibbs free energy, which are crucial for understanding the molecule's stability and reaction thermodynamics.

Table 1: Illustrative Optimized Geometrical Parameters for a 4-Substituted Aniline System (Note: This table is illustrative of typical data obtained from DFT calculations for molecules analogous to this compound, as specific literature data for this compound was not available.)

Parameter Bond/Angle Typical Calculated Value
Bond Lengths (Å) C-N 1.40
C-C (aromatic) 1.39 - 1.41
C-H (aromatic) 1.08
N-H 1.01
C-C (alkyl) 1.53 - 1.54
**Bond Angles (°) ** C-C-N 120.5
H-N-H 112.0
C-N-H 118.0

Understanding how electric charge is distributed across a molecule is vital for predicting its reactive sites and intermolecular interactions. Population analysis methods are used to assign partial atomic charges to each atom in the molecule. uni-muenchen.de The Mulliken population analysis is a common method based on the linear combination of atomic orbitals, which partitions the total electron density among the atoms. libretexts.orgwikipedia.org

However, Mulliken charges can be highly sensitive to the choice of basis set. wikipedia.orguni-muenchen.de Alternative methods like Natural Population Analysis (NPA) are often preferred as they provide more stable and physically meaningful charge distributions. uni-muenchen.de For this compound, such analysis would likely show a negative partial charge on the nitrogen atom due to its high electronegativity, making it a nucleophilic center, while the attached hydrogen and carbon atoms would carry positive partial charges. uni-muenchen.de This distribution is crucial for understanding regions prone to electrophilic or nucleophilic attack. physchemres.org

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding chemical reactivity and electronic properties. irjweb.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that reflects the chemical reactivity and stability of the molecule. schrodinger.comnih.gov

A small HOMO-LUMO gap suggests that the molecule can be easily excited, indicating higher chemical reactivity. irjweb.comschrodinger.com In this compound, the HOMO is expected to be localized primarily on the electron-rich aniline ring and the nitrogen atom, while the LUMO would also be distributed over the aromatic system. DFT calculations are a standard method for computing the energies of these orbitals and the corresponding energy gap. irjweb.comnih.gov The choice of DFT functional can significantly impact the calculated gap, and methods are often benchmarked against experimental data. reddit.comahievran.edu.tr

Table 2: Representative Frontier Orbital Energies from DFT Calculations (Note: These values are representative for aniline-type compounds and illustrate the data obtained. The specific values for this compound would require a dedicated computational study.)

Parameter Energy (eV)
HOMO Energy -5.50
LUMO Energy -0.80
HOMO-LUMO Gap (ΔE) 4.70

Vibrational spectroscopy, including Raman spectroscopy, provides a molecular fingerprint based on the characteristic vibrations of chemical bonds. researchgate.net Computational vibrational analysis using DFT can predict these vibrational frequencies with remarkable accuracy. globalresearchonline.net By calculating the harmonic frequencies from the optimized geometry, a theoretical Raman spectrum can be generated. faccts.de

Comparing the theoretical spectrum with experimental results allows for a detailed assignment of the observed spectral bands to specific molecular motions, such as C-H stretching, N-H bending, or aromatic ring vibrations. globalresearchonline.netresearchgate.net For this compound, an experimental Raman spectrum has been reported, providing valuable data for such a comparative analysis. researchgate.net The correlation between calculated and experimental spectra helps validate the computational model and provides a deeper understanding of the molecule's structural dynamics. arxiv.org For instance, intense bands observed around 1600 cm⁻¹ in related molecules are typically assigned to the aromatic ring stretching modes. researchgate.net

Advanced Quantum Computing Applications in Molecular Design

While classical computational methods like DFT are powerful, they face limitations when dealing with the complex electron correlation problems present in large or electronically complex molecules. Quantum computing offers a new paradigm to overcome these challenges, with the potential to simulate molecular systems with unprecedented accuracy. aps.orgquantumzeitgeist.com

Quantum algorithms, such as the Variational Quantum Eigensolver (VQE), are being developed to calculate molecular energies and properties on noisy intermediate-scale quantum (NISQ) devices. aps.org These hybrid quantum-classical approaches could be applied to this compound to more accurately determine its ground state energy and electronic structure. Furthermore, quantum computing holds promise for revolutionizing molecular design and drug discovery by enabling the simulation of molecular interactions and chemical reaction dynamics with high fidelity. avsconferences.org Although still in development, these advanced applications could one day be used to design novel aniline derivatives with tailored properties by efficiently exploring vast chemical spaces.

Simulation of Photoexcited States

The simulation of photoexcited states is crucial for understanding the photophysical and photochemical properties of molecules like this compound. These simulations map the potential energy surfaces of the molecule after it absorbs light, predicting its subsequent behavior, such as fluorescence or photochemical reaction. Methodologies like Time-Dependent Density Functional Theory (TD-DFT) are standard for calculating the energies and properties of excited states.

While specific studies simulating the photoexcited states of this compound are not prevalent in the surveyed literature, the general approach involves calculating the vertical excitation energies to access states like S₁, S₂, etc., from the ground state (S₀). For an aniline derivative, these excitations typically involve π→π* transitions within the benzene (B151609) ring and transitions involving the lone pair of electrons on the nitrogen atom (n→π*). The long decyl chain, being a saturated alkyl group, is not chromophoric but can influence the electronic properties and molecular conformation, thereby subtly affecting the energies and geometries of the excited states. For instance, simulations on complex dyes that incorporate this compound have been performed to reproduce spectral features, indicating the feasibility of such methods. acs.org

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful tool for studying the physical movements of atoms and molecules over time. For this compound, MD simulations provide insights into its behavior in condensed phases, such as its interaction with lipid membranes or its role in the formation of self-assembled structures.

A notable study combined experimental measurements with quantum chemistry-based molecular simulations to investigate the partitioning of this compound and other cationic amines into phospholipid membranes. uu.nl The simulations, using the COSMOmic module in COSMOtherm software, calculated the Gibbs free energy of the molecule at different positions within a hydrated phospholipid bilayer. These simulations revealed that the affinity of this compound for the membrane is strongly dependent on the orientation of the molecule within the anisotropic membrane structure. uu.nl The data from these simulations can be used to develop accurate predictive models for how such molecules partition into biological membranes. uu.nl

**4.3. Prediction of Molecular Properties and Behaviors

Prediction of Molecular Properties and Behaviors

Total Dipole Moments, Polarizabilities, and Hyperpolarizabilities for Nonlinear Optics

Computational chemistry allows for the precise calculation of the electronic response of a molecule to an external electric field, which is fundamental to understanding its potential in nonlinear optics (NLO). The key properties are the total dipole moment (μ), the linear polarizability (α), and the first hyperpolarizability (β). european-mrs.comeawag.ch These properties describe how the electron distribution in a molecule is distorted by an electric field, giving rise to nonlinear optical phenomena.

The relationship between the induced dipole moment and the external field can be expressed as a power series, where α is the linear term and β is the first nonlinear (or second-order) term. eawag.chcefic-lri.org Large values of β are desirable for materials used in applications like second-harmonic generation. These properties are typically calculated using quantum mechanical methods such as Density Functional Theory (DFT) or other ab initio approaches. cefic-lri.org

While specific computational studies detailing the NLO properties of this compound were not found in the reviewed literature, calculations on similar substituted benzenes are common. cefic-lri.org The presence of the electron-donating amino group (-NH₂) and the electron-donating (by induction) decyl group on the benzene ring suggests that this compound could exhibit interesting NLO properties. The table below describes the components that constitute these properties, which are tensorial in nature.

PropertyTensor ComponentsDescription
Dipole Moment (µ) µₓ, µᵧ, µzA vector representing the permanent separation of positive and negative charge in the molecule.
Polarizability (α) αₓₓ, αᵧᵧ, αzz, αₓᵧ, ...A second-rank tensor describing the linear change in the dipole moment induced by an electric field. The average polarizability is often reported.
First Hyperpolarizability (β) βₓₓₓ, βᵧᵧᵧ, βzzz, βₓₓᵧ, ...A third-rank tensor describing the first nonlinear (quadratic) change in the dipole moment induced by a strong electric field, crucial for second-order NLO effects.

Theoretical Prediction of Catalytic Pathways and Active Sites

Theoretical methods can be employed to predict the mechanisms of chemical reactions, including catalytic cycles. By mapping the potential energy surface of a reaction, computational chemists can identify transition states, intermediates, and the activation energies required for each step. This allows for the elucidation of catalytic pathways and the identification of the specific atoms or functional groups that constitute the active site.

While direct theoretical predictions of catalytic pathways involving this compound as the primary catalyst are not extensively documented, it has been used as a building block in the creation of catalytically active systems. For example, research has shown that a catalyst can be derived from decylaniline on the surface of vesicles, which then proliferates. In other work, this compound has been used as a component to build complex metal-organic polyhedra. These cage-like structures can act as "molecular flasks," where the cavity and functional groups derived from the aniline precursor facilitate and catalyze reactions on guest molecules. researchgate.net Theoretical studies in such cases would focus on the supramolecular assembly rather than the this compound molecule in isolation, modeling how the confinement and chemical environment within the cage's active site lower the energy barriers for a given reaction.

Applications and Advanced Materials Science Incorporating 4 Decylaniline

Liquid Crystalline Systems

The incorporation of the 4-decylaniline moiety into larger molecular architectures has led to the development of a diverse range of liquid crystalline materials. These materials are characterized by states of matter that are intermediate between the conventional liquid and solid crystalline phases, known as mesophases. uomus.edu.iq The unique optical and electrical anisotropy of these phases, combined with their fluid nature, makes them highly responsive to external stimuli like electric fields, temperature, and the presence of chemical analytes. researchgate.netias.ac.in

Synthesis and Characterization of this compound-Based Liquid Crystals (e.g., Terephthalylidene-bis-[4-n-decylaniline], p-Methoxybenzylidene p-Decylaniline)

The synthesis of liquid crystals based on this compound typically involves the formation of Schiff bases (imines), which links the aniline (B41778) nitrogen to an aldehyde-containing aromatic core. This method creates rod-like (calamitic) molecules that are conducive to forming liquid crystal phases. colorado.edu

Terephthalylidene-bis-[4-n-decylaniline] (TBDA) : This symmetric molecule is synthesized by the condensation reaction between terephthalaldehyde (B141574) and two equivalents of this compound. The resulting structure features a central benzene (B151609) ring linked to two imine groups, each connected to a this compound unit. Detailed characterization using techniques such as polarizing optical microscopy (POM), differential scanning calorimetry (DSC), and X-ray diffraction (XRD) has revealed a rich and uncommon sequence of smectic phases. researchgate.net

p-Methoxybenzylidene p-Decylaniline (MBDA) : This compound is synthesized through the condensation of p-anisaldehyde (4-methoxybenzaldehyde) with this compound. MBDA is a well-studied nematic liquid crystal with a negative dielectric anisotropy (Δε < 0). mdpi.comresearchgate.netresearchgate.net Materials with negative dielectric anisotropy are valuable in display technologies like in-plane switching (IPS) and vertically aligned (VA) modes, as they can lead to lower power consumption. researchgate.net Spectroscopic methods (FT-IR, NMR) are used to confirm the chemical structure, while thermal analysis (DSC) and microscopy (POM) are employed to identify its mesophases and transition temperatures. researchgate.netresearchgate.net The phase sequence for MBDA is reported as Cr ~52°C N ~62°C Iso. researchgate.net

Mesophase Polymorphism and Phase Transition Phenomena

Mesophase polymorphism refers to the ability of a substance to exist in multiple liquid crystalline phases. This compound-based compounds often exhibit this behavior, transitioning between different ordered fluid states as a function of temperature. These transitions are typically studied using DSC, which detects the enthalpy changes associated with the transition, and POM, which allows for the visual identification of the characteristic textures of each mesophase. researchgate.net

For example, Terephthalylidene-bis-[4-n-decylaniline] (TBDA) is noted for its complex polymorphic behavior, exhibiting an unusual sequence of smectic phases, including smectic A, smectic C, smectic F, and smectic G phases upon cooling. researchgate.net The transitions between these phases involve changes in the arrangement and tilt of the molecules within the smectic layers. The isotropic-smectic C and smectic C-smectic I transitions in a related compound, Terephthalylidene-bis-p-n-dodecylaniline, were found to be first-order transitions, identified by distinct volume jumps. researchgate.net

The transition from a more ordered phase (like smectic) to a less ordered one (like nematic) or to the isotropic liquid state upon heating is a key characteristic. ucsd.edu These transitions can be either first-order, involving a discontinuous change in properties and latent heat, or second-order, characterized by a continuous change. researchgate.netresearchgate.net

Table 1: Phase Transition Temperatures of Selected this compound-Based Liquid Crystals

CompoundPhase SequenceTransition Temperatures (°C)Reference
p-Methoxybenzylidene p-Decylaniline (MBDA)Crystal (Cr) → Nematic (N) → Isotropic (Iso)Cr → 52 → N → 62 → Iso researchgate.net
Terephthalylidene-bis-[4-n-decylaniline] (TBDA)Isotropic → Smectic A → Smectic C → Smectic F → Smectic GNot specified researchgate.net

Orientational Order Parameter Studies

The degree of long-range orientational order in a liquid crystal is quantified by the orientational order parameter, denoted as S. ias.ac.in It describes how well the long axes of the molecules are aligned with a common direction, known as the director. S ranges from 0 for a completely disordered isotropic liquid to 1 for a perfectly ordered crystalline solid. ias.ac.in In the nematic phase, the value of S is typically between 0.3 and 0.8 and is temperature-dependent, decreasing as the temperature rises towards the clearing point (the nematic-isotropic transition temperature). researchgate.net

Several experimental techniques are used to determine the order parameter, including nuclear magnetic resonance (NMR) spectroscopy and optical methods that measure birefringence (the difference between the extraordinary and ordinary refractive indices, Δn). dntb.gov.uamdpi.com The order parameter can be evaluated directly from the birefringence, as Δn is proportional to S. dntb.gov.ua These studies are crucial for understanding the physical properties of liquid crystals and for optimizing their performance in applications. While specific studies on the order parameter of Terephthalylidene-bis-[4-n-decylaniline] were not found, the general methodologies are applicable to all nematic and smectic phases exhibited by this compound derivatives. dntb.gov.uaresearcher.life

Influence of Alkyl Chain Length on Mesomorphic Behavior

The length of the flexible alkyl chains attached to the rigid core of a liquid crystal molecule has a profound effect on its mesomorphic properties, including the types of phases observed and the transition temperatures. researchgate.net In homologous series of liquid crystals, systematically varying the alkyl chain length (like the decyl chain in this compound) allows for the fine-tuning of these properties.

Generally, as the alkyl chain length increases:

Melting points and clearing points (transition to the isotropic liquid) often show an alternating "odd-even" effect, where compounds with an even number of carbon atoms in the chain have higher transition temperatures than those with an odd number.

There is an increased tendency to form more ordered smectic phases over the less ordered nematic phase. rsc.org The longer chains promote intermolecular interactions that favor the formation of layered structures. researchgate.net

The thermal range of the mesophase can be broadened or narrowed. For instance, in some systems, prolonging the non-chiral alkyl chain leads to the appearance of a ferroelectric smectic C* phase below a smectic A* phase. researchgate.net

This principle allows for the rational design of this compound derivatives with specific, desired phase behaviors and operating temperature ranges for various applications.

Liquid Crystal-Nanoparticle Composites (e.g., Quantum Dot Doping)

The properties of this compound-based liquid crystals can be significantly modified by dispersing nanoparticles, such as semiconductor quantum dots (QDs), within the liquid crystal host. rsc.orgresearchgate.net These composite materials merge the properties of the nanoparticles with the anisotropic, fluid environment of the liquid crystal. researchgate.net

Research on p-Methoxybenzylidene p-Decylaniline (MBDA) doped with Cd₁₋ₓZnₓS/ZnS core/shell quantum dots (CSQDs) has shown notable changes in its dielectric and electro-optical properties. mdpi.comresearchgate.net

Key findings from doping MBDA with QDs include:

Change in Dielectric Anisotropy (Δε) : The doping of CSQDs can cause the dielectric anisotropy of MBDA to change sign from negative to positive. mdpi.comresearchgate.net This is a significant alteration that could allow a single liquid crystal material to be used in different display modes that typically require materials with opposite anisotropies. researchgate.net

Reduced Rotational Viscosity : The rotational viscosity of the nematic liquid crystal was found to decrease with increasing concentrations of CSQDs. mdpi.comresearchgate.net A lower rotational viscosity is desirable as it leads to faster switching times for the liquid crystal, which is crucial for display applications. mdpi.com

Increased Birefringence : The inclusion of QDs in MBDA led to an increase in the birefringence of the composite system. mdpi.comresearchgate.net

Ion Trapping Effect : The presence of QDs can reduce the ion screening effect by trapping mobile ionic impurities within the liquid crystal. This is beneficial as it can help maintain a high voltage-holding ratio and prevent image sticking in displays. mdpi.comresearchgate.net

Table 2: Effect of Core/Shell Quantum Dot (CSQD) Concentration on Properties of MBDA Liquid Crystal

PropertyObservation with Increasing CSQD ConcentrationReference
Dielectric Anisotropy (Δε)Changes sign from negative to positive mdpi.comresearchgate.net
Rotational ViscosityDecreases mdpi.comresearchgate.net
Response TimeFaster response observed (specifically at 0.05 wt/wt%) mdpi.com
BirefringenceIncreases mdpi.comresearchgate.net
Ion Screening EffectReduced due to ion trapping mdpi.comresearchgate.net

Development of Liquid Crystal-Based Sensors for Chemical Detection

Liquid crystals are highly sensitive to interfacial phenomena. The ordering of liquid crystal molecules can be disrupted by the binding of analytes at a functionalized surface, leading to a change in the liquid crystal's orientation. mdpi.comnih.gov This change can be easily visualized as an optical signal (e.g., a bright-to-dark transition) when viewed through crossed polarizers. mdpi.com This principle forms the basis of liquid crystal-based sensors for a wide array of chemical and biological targets. nih.gov

Derivatives of this compound can be employed in these sensor platforms. The general sensing mechanism involves:

A sensor surface is prepared to align the liquid crystal molecules in a specific, uniform orientation (e.g., homeotropic, where molecules are perpendicular to the surface).

This surface is functionalized with a receptor that can specifically interact with the target analyte.

When the analyte is introduced, it binds to the receptors, disrupting the surface anchoring and causing a reorientation of the liquid crystal molecules. mdpi.com

This orientational transition is reported as a macroscopic optical signal.

While specific sensors based on Terephthalylidene-bis-[4-n-decylaniline] or p-Methoxybenzylidene p-Decylaniline are not detailed in the provided sources, the fundamental properties of these materials make them suitable candidates for such applications. The design of these sensors often involves an "analyte first" approach, where the detection chemistry is chosen for a specific target, and the liquid crystal system is built around it. google.comcbrnecentral.com These platforms have been used to detect gases, heavy metal ions, proteins, and other biomarkers. mdpi.comnih.gov

Functional Dyes and Pigments

The aniline functional group in this compound serves as a versatile precursor for the synthesis of various dyes, particularly azo dyes.

This compound, as a member of the p-n-alkyl aniline family, is a precursor in the synthesis of dis-azo dyes designed for use in electrowetting displays (EWDs). researchgate.net EWDs are a type of reflective display technology that requires colored oil inks with specific properties. The dyes used in these inks must exhibit high solubility in non-polar alkane solvents, high optical density, and good light stability. researchgate.net

The synthesis of dis-azo dyes from p-n-alkyl anilines like this compound is strategic. The long alkyl chain, in this case, the decyl group, is introduced to enhance the solubility of the resulting dye in the non-polar solvents used for the EWD ink. researchgate.net This is a critical factor, as poor solubility can affect the performance and stability of the display. These synthesized dyes are designed to provide a uniform absorption intensity across the visible spectrum (400–800 nm) to create a black state in the display. researchgate.net

The properties of the colored oil ink are crucial for the display's operation, influencing factors such as the driving voltage and the switching speed of the oil film. researchgate.net The use of precursors like this compound allows for the fine-tuning of these properties to meet the elementary conditions required for high-performance colored oil ink in electrowetting displays.

Table 2: Desired Properties of Dis-Azo Dyes for Electrowetting Displays

Property Requirement Rationale Source(s)
Solubility High solubility in linear alkanes Ensures a stable and uniform colored oil ink. researchgate.net
Viscosity Low (<3.0 cps) Affects the switching speed of the oil film. researchgate.net
Absorption Spectrum Uniformly covers 400–800 nm To achieve a standard black color for the ink. researchgate.net
Light Stability Good Ensures the longevity and reliability of the display color. researchgate.net

Quadrupolar Dye Architectures

Quadrupolar dyes, characterized by a symmetric "donor-acceptor-donor" or "acceptor-donor-acceptor" structure, are of significant interest for applications in nonlinear optics, particularly for two-photon absorption. The design of these dyes often involves tuning the electron-donating and accepting strengths of the molecular components to optimize their optical properties.

While there is no specific research available on the incorporation of 4-decyaniline into quadrupolar dye architectures, anilines, in general, can serve as effective electron-donor moieties. The long alkyl chain of 4-decyaniline could enhance the solubility of such dyes in nonpolar media, which is often a crucial factor for their processing and incorporation into various materials. Furthermore, the decyl group could influence the solid-state packing of the dye molecules, potentially affecting their bulk nonlinear optical properties. However, without experimental data, the precise impact of the 4-decyl substituent on the photophysical properties of a quadrupolar dye remains speculative.

Polymeric Materials and Composites

Polyaniline is a well-known conducting polymer, and its derivatives are extensively studied to improve its processability and tune its electronic properties. The introduction of alkyl chains onto the nitrogen atom of the aniline monomer can increase the solubility of the resulting polymer in common organic solvents.

Specific studies on the synthesis and electrical conductivity of poly(4-deylaniline) are not found in the surveyed literature. Generally, the polymerization of N-alkylanilines can be achieved through chemical or electrochemical methods. The presence of a long alkyl chain, such as the decyl group in 4-decyaniline, would be expected to significantly enhance the solubility of the corresponding polymer. However, this increased solubility often comes at the cost of decreased electrical conductivity. The bulky alkyl groups can increase the distance between polymer chains, hindering the intermolecular charge transport that is crucial for high conductivity. The decyl chain might also introduce steric hindrance that affects the planarity of the polymer backbone, which in turn would influence the extent of π-electron delocalization and, consequently, the intracchain conductivity. Detailed experimental studies would be required to quantify the trade-off between solubility and conductivity for poly(4-deylaniline).

The development of advanced materials for soft robotics and protective textiles often involves the incorporation of functional molecules and polymers to impart desired properties such as conductivity, sensing capabilities, or environmental responsiveness.

There is no available research specifically detailing the use of 4-decyaniline in materials for soft robotics or protective textiles. In a hypothetical scenario, polymers derived from 4-decyaniline could be explored as components of flexible electronic skins or sensors due to their potential conductivity and mechanical flexibility. The long decyl chain might act as a plasticizer, enhancing the flexibility of the material. In the context of protective textiles, aniline derivatives have been investigated for their potential antimicrobial or antistatic properties. The hydrophobic nature of the decyl chain in 4-decyaniline could also contribute to creating water-repellent textile finishes. However, these are speculative applications that would require dedicated research and development.

Supramolecular Chemistry and Self-Assembly

Host-guest chemistry involves the formation of specific, non-covalent complexes between a larger "host" molecule and a smaller "guest" molecule. These assemblies are fundamental to creating functional interfaces with applications in sensing, catalysis, and drug delivery.

Phthalocyanines are large, aromatic macrocycles that are well-known for their intense color and rich photophysical properties. Their derivatives are extensively used in applications involving photoinduced processes, such as photodynamic therapy and artificial photosynthesis. The formation of supramolecular assemblies with other molecules can modulate these properties.

While there is a vast body of research on phthalocyanine (B1677752) derivatives, there is no specific mention of conjugates or supramolecular assemblies with 4-decyaniline. In principle, 4-decyaniline could be attached to a phthalocyanine core, where the aniline group could act as an electron donor in a photoinduced electron transfer process. The long decyl chain would likely increase the solubility of the resulting phthalocyanine derivative in organic solvents and could also be used to control the self-assembly of these molecules into well-defined nanostructures. The spatial arrangement of the phthalocyanine and aniline units within such an assembly would be critical in determining the efficiency of any photoinduced energy or electron transfer.

Nanoscale Engineering of Three-Dimensional Architectures

The unique molecular structure of this compound, characterized by a polar aromatic amine head and a long, nonpolar decyl tail, makes it a prime candidate for the bottom-up fabrication of three-dimensional (3D) nanoscale architectures through self-assembly processes. This molecular amphiphilicity drives the spontaneous organization of molecules into ordered structures, a phenomenon of significant interest in advanced materials science. While direct research on the nanoscale engineering of 3D architectures exclusively using this compound is not extensively documented in publicly available literature, the principles of supramolecular chemistry and the observed behavior of analogous long-chain alkylanilines provide a strong basis for understanding its potential in this domain.

The primary mechanism for the formation of 3D structures from molecules like this compound is self-assembly, driven by a combination of non-covalent interactions. These include hydrogen bonding between the amine groups, π-π stacking of the aromatic rings, and van der Waals forces among the decyl chains. The interplay of these forces dictates the final morphology of the assembled architecture.

A significant body of research on similar long-chain n-alkylanilines demonstrates their propensity to form liquid crystalline phases. Liquid crystals are states of matter that exhibit properties between those of conventional liquids and solid crystals, possessing a degree of molecular order. The formation of such mesophases is a clear indication of self-assembly into ordered three-dimensional structures. The length of the alkyl chain is a crucial determinant of the type of liquid crystalline phase that forms.

For instance, studies on series of N-(4-n-alkylbenzylidene)-4'-n-alkylanilines have shown that the mesomorphic (liquid crystalline) behavior is highly dependent on the length of the alkyl chains. It has been observed that as the alkyl chain length increases, the thermal stability of the mesophases also tends to increase. This is attributed to the enhanced van der Waals interactions between the longer alkyl chains, which promotes a higher degree of molecular order.

In a study of 4-chlorobenzylidene-4-alkylanilines, a clear relationship between the alkyl chain length and the resulting smectic phase was observed. Shorter alkyl chains (butyl to octyl) tended to favor the formation of a more ordered smectic B phase, while longer chains (nonyl and above) resulted in a smectic A phase. This suggests that this compound, with its C10 chain, would likely exhibit a smectic A liquid crystal phase. In a smectic A phase, the molecules are arranged in layers, with the long molecular axes oriented, on average, perpendicular to the layer planes. Within the layers, the molecules have no long-range positional order, behaving like a two-dimensional liquid. These layers then stack to form a three-dimensional architecture.

The following interactive data table summarizes the observed liquid crystalline phases for a series of 4-chlorobenzylidene-4-alkylanilines, illustrating the influence of the alkyl chain length on the self-assembled three-dimensional structure.

Alkyl Chain LengthNumber of Carbon AtomsObserved Mesophase
Butyl4Smectic B
Pentyl5Smectic B
Hexyl6Smectic B
Heptyl7Smectic B
Octyl8Smectic B
Nonyl9Smectic A
Decyl10Smectic A
Undecyl11Smectic A
Dodecyl12Smectic A

These findings from analogous compounds allow for a scientifically grounded prediction of how this compound would behave. The nanoscale engineering of three-dimensional architectures using this compound would, therefore, likely involve the controlled formation of such liquid crystalline phases. By manipulating external conditions such as temperature, solvent, and concentration, it is conceivable to direct the self-assembly of this compound into specific 3D architectures, such as layered films or other ordered domains.

Further research could explore the co-assembly of this compound with other molecules to create more complex three-dimensional structures with tailored functionalities. The amine group of this compound also offers a site for chemical modification, opening up possibilities for creating derivatives with enhanced self-assembly properties or for introducing specific functionalities into the resulting 3D architectures.

Environmental and Biological Research Perspectives of 4 Decylaniline

Ecotoxicological Studies and Environmental Fate Assessment

Ecotoxicological research on 4-decylaniline focuses on its impact on aquatic life and its journey through various environmental compartments. These studies are crucial for assessing the potential risks associated with its release into the environment.

To reduce and replace in vivo animal testing, significant efforts have been made to validate in vitro methods for predicting acute fish toxicity. eawag.chacs.org One of the most prominent alternative methods is the fish gill cell line-based assay using RTgill-W1 cells, derived from rainbow trout. nih.govresearchgate.netacs.org This assay has been developed and optimized to improve its sensitivity and predictive power for a wide range of organic chemicals. eawag.chnih.govacs.org In a key study evaluating 35 organic chemicals, the RTgill-W1 assay showed a very good agreement between in vitro and in vivo effective concentrations for a majority of the compounds. nih.govresearchgate.netacs.org

However, this compound was identified as a notable outlier in these initial assessments. eawag.chnih.govacs.orgacs.org Its high hydrophobicity caused a significant discrepancy between the nominal and actual concentrations in the assay, leading to an underestimation of its toxicity. nih.govresearchgate.netacs.org When researchers accounted for the measured chemical concentrations in the exposure medium, thereby correcting for the amount of substance available to the cells, this compound was no longer classified as an outlier. eawag.chnih.govacs.org This finding underscores the importance of precise exposure quantification for hydrophobic substances in in vitro toxicological testing. The successful validation of this method, which addresses challenges posed by compounds like this compound, led to its approval as OECD Test Guideline (TG) 249. eawag.chresearchgate.net

Toxicity Data for this compound in Fish and Fish Cell Line Assays

Organism/SystemTest TypeEndpointMeasured Value (mg/L)Reference
Pimephales promelas (Fathead Minnow)In vivo (96-h flow-through)LC500.12 scispace.com
RTgill-W1 Cell LineIn vitro (24-h exposure)EC5011.5 scispace.com

The environmental journey of a chemical is dictated by its physical and chemical properties. For this compound, its high hydrophobicity and low water solubility are key determinants of its fate. Land can become contaminated when hazardous substances are not used, stored, or disposed of properly. environment.govt.nz Major sources of chemical contaminants include industrial activities, agriculture, transportation, and improper waste disposal. alliedacademies.org

Once released, contaminants can move through various pathways. alliedacademies.org For a compound like this compound, direct release into water bodies from industrial effluents is a primary concern. alliedacademies.org However, due to its properties, it is not likely to remain dissolved in the water column. Instead, it would tend to adsorb to suspended particles and accumulate in bottom sediments, where it can persist. nih.gov Contaminants can also reach land and subsequently leach through the soil into groundwater or be carried into waterways via surface runoff. environment.govt.nz The atmosphere can also act as a transport pathway, with chemicals potentially being deposited on land or water far from the original source. nih.gov

Mitigation strategies for chemical contamination focus on source control and remediation. Key industrial mitigation measures include:

Source Control: Minimizing the number of flanges, joints, and valves in pipelines to prevent leaks. environmentclearance.nic.in

Advanced Equipment: Using state-of-the-art leak-proof valves and mechanical seals in pumps. environmentclearance.nic.in

Maintenance: Implementing robust monitoring and preventive maintenance programs for all equipment. environmentclearance.nic.in

Waste Management: Ensuring that any chemical waste is stored properly and handled by authorized recyclers, preventing soil and water contamination. environmentclearance.nic.incnrs.fr

Quantitative Structure-Activity Relationships (QSARs) are computational models that predict the biological activity or toxicity of a chemical based on its molecular structure. nih.gov These models are essential tools in ecotoxicology for classifying chemicals and anticipating their risks without extensive testing. europa.eu Many organic chemicals exert their toxic effect through a non-specific mechanism known as narcosis, which involves the disruption of cell membrane function. europa.eu This is often categorized into non-polar narcosis (baseline toxicity) and polar narcosis, with the latter applying to compounds like anilines that are slightly more potent than predicted by hydrophobicity alone. europa.eu

Research to develop QSARs for monosubstituted anilines has been conducted to predict their toxicity. nih.gov In a study assessing toxicity in the Tetrahymena population growth impairment system, this compound was one of four chemicals that did not elicit the measured toxic response at saturation. nih.gov This is attributed to its very low water solubility, which prevents a sufficient concentration from reaching the organism to cause the narcotic effect within the test's parameters. nih.gov Its high log KOW value indicates a strong tendency to partition into organic phases like lipids rather than remain in water, a key factor in both its environmental fate and its mechanism of toxic action. nih.gov

Physicochemical Properties and Predicted Toxicity of this compound

ParameterValueImplicationReference
Log KOW (Octanol-Water Partition Coefficient)6.2High hydrophobicity; tendency to bioaccumulate in fatty tissues and adsorb to sediment. scispace.com
Predicted Mode of ActionPolar NarcosisActs by disrupting cell membrane function, a mechanism common to many industrial anilines. nih.goveuropa.eu

Biological Interactions and Mechanistic Insights

Understanding how this compound interacts with cellular components provides a mechanistic basis for its observed toxicological effects. Its amphiphilic structure, possessing both a hydrophobic decyl chain and a polar aniline (B41778) head, governs its interactions with biological membranes and proteins. ontosight.ai

The structure of this compound suggests it is well-suited to interact with cell membranes. ontosight.ai The long, hydrophobic decyl tail can readily insert into the lipid bilayer, the core structure of cell membranes, driven by the hydrophobic effect. ontosight.ailibretexts.org This interaction can disrupt the normal structure and function of the membrane, altering its fluidity and permeability, which is a hallmark of the narcosis mechanism of toxicity. europa.eu

The polar aniline head group allows for different types of interactions. It can engage in hydrogen bonding and electrostatic interactions with the polar head groups of membrane lipids or with the aqueous environment. libretexts.orgbiosynth.com This dual nature—hydrophobic and hydrophilic—is termed amphiphilic. nih.gov Beyond the lipid bilayer, this compound may also interact with proteins. biosynth.comcore.ac.uk Such interactions could occur with transmembrane proteins embedded within the membrane or with peripheral proteins that associate with the membrane surface, potentially modulating their activity. ontosight.ainih.gov The specific nature of these protein interactions could involve the hydrophobic decyl chain binding to nonpolar pockets in a protein's structure or the aniline group participating in more specific binding events. core.ac.uk

The interaction of chemicals with cellular components can trigger signaling cascades that alter cell fate. nih.govnih.gov Apoptosis, or programmed cell death, is a critical cellular process that can be initiated by chemical stressors. mdpi.comkjpp.net While direct studies on this compound's modulation of apoptosis are limited, research on structurally similar compounds provides valuable insights.

For instance, a related compound, 4-(decylamino)phenol, has been shown to have potent antiproliferative effects that are mediated through the induction of apoptosis via the generation of reactive oxygen species (ROS). semanticscholar.org This suggests that the decylamino-aryl structure can be a key pharmacophore for triggering apoptotic pathways. Apoptosis is often executed through the activation of a family of proteases called caspases, which lead to characteristic cellular changes like nuclear fragmentation. kjpp.net The modulation of signaling pathways, such as those involving protein kinases, is a common mechanism by which external stimuli are translated into a cellular response like apoptosis. nih.govnih.gov Given the findings for related molecules, it is a plausible hypothesis that this compound could similarly interact with and modulate cellular signaling pathways, potentially leading to the induction of apoptosis, particularly in the context of its toxicological effects.

Potential Cytotoxic Effects and Reactive Oxygen Species Generation

The cytotoxic potential of various chemical compounds is a significant area of research, particularly in the context of developing new therapeutic agents. While direct studies on the cytotoxic effects of 4-decyaniline are not extensively detailed in the provided search results, the broader context of aniline derivatives and compounds with similar structural features suggests potential for biological activity. The cytotoxicity of chemical agents is often evaluated against various cancer cell lines. For instance, studies have assessed the cytotoxic effects of different compounds on cell lines such as MCF-7 (breast cancer), LS180 (colon cancer), and MOLT-4 (leukemia), revealing a range of potencies from weak to significant cytotoxic activities. nih.gov

The mechanism of cytotoxicity for many compounds involves the induction of apoptosis or necrosis. waocp.org A key factor in these processes can be the generation of reactive oxygen species (ROS). ROS are chemically reactive molecules containing oxygen, such as superoxide (B77818) and hydrogen peroxide, which are produced as byproducts of normal cellular metabolism, primarily within the mitochondria. wikipedia.org While low levels of ROS are involved in cellular signaling, excessive production can lead to oxidative stress, causing damage to cellular components like DNA, lipids, and proteins, and ultimately triggering cell death pathways. wikipedia.orgwikipedia.org The generation of ROS can be influenced by various external stimuli and chemical agents. frontiersin.org For example, some molecules act as photosensitizers, producing ROS upon exposure to light, which can then affect cellular structures like the actin cytoskeleton. frontiersin.org

The evaluation of a compound's cytotoxic effect typically involves determining its IC50 value, which is the concentration of the substance required to inhibit the growth of a cell population by 50%. This metric allows for the comparison of cytotoxic potency between different compounds and against various cell lines. waocp.org For example, a study on 1,4-dihydropyridine (B1200194) derivatives reported IC50 values against different cancer cell lines, indicating varying levels of cytotoxicity. nih.gov

Interactive Table: Cytotoxicity Data of Selected Compounds on Different Cancer Cell Lines

Compound/Fraction Cell Line IC50 (µM or µg/mL) Cytotoxicity Level Reference
Compound 7d MCF-7 28.5 ± 3.5 µM Potent nih.gov
Compound 7a LS180 29.7 ± 4.7 µM Potent nih.gov
Compound 7a MOLT-4 17.4 ± 2.0 µM Potent nih.gov
Cousinia verbascifolia Fr. 1 OVCAR-3 119-190 µg/mL Moderate herbmedpharmacol.com
Cousinia verbascifolia Fr. 2 OVCAR-3 119-190 µg/mL Moderate herbmedpharmacol.com

Binding Affinity to Biological Targets (e.g., Bcl-2 Family Proteins)

The B-cell lymphoma-2 (Bcl-2) family of proteins are crucial regulators of apoptosis (programmed cell death). waocp.orgnih.gov This family includes both anti-apoptotic proteins (like Bcl-2, Bcl-xL, and Mcl-1) that prevent cell death, and pro-apoptotic proteins (like Bax and Bad) that promote it. waocp.orgrsc.org The balance between these opposing factions determines a cell's fate. In many cancers, anti-apoptotic Bcl-2 proteins are overexpressed, which helps cancer cells to survive and resist treatment. rsc.org Consequently, these proteins are significant targets for the development of new anticancer therapies. waocp.orgnih.gov

The interaction between Bcl-2 family members occurs through a specific domain called the BH3 domain. Pro-apoptotic proteins use their BH3 domain to bind to a hydrophobic groove on the surface of anti-apoptotic proteins, thereby neutralizing their protective function. thno.orgnih.gov Small molecules designed to mimic this interaction can disrupt the binding of pro-apoptotic proteins to anti-apoptotic proteins, thus promoting apoptosis in cancer cells. waocp.orgnih.gov

The binding affinity of a compound to its target protein is a critical measure of its potential efficacy. This affinity is often quantified by the dissociation constant (Kd) or through computational methods like molecular docking, which predicts the binding energy (often in kcal/mol). waocp.org For instance, molecular docking studies have been used to analyze the interaction of small molecules with Bcl-2 and Bcl-xL, revealing binding affinities and identifying key amino acid residues involved in the interaction. waocp.orgrsc.org Experimental techniques like surface plasmon resonance (SPR) can also be used to measure the binding affinities of compounds to Bcl-2 family proteins, with affinities in the micromolar to submicromolar range being of particular interest. thno.org

Computational analyses have identified key residues in the binding pockets of Bcl-2 and Bcl-xL that are crucial for their interaction with other proteins and small molecule inhibitors. rsc.org For example, residues such as Arg104, Tyr105, Leu116, and Leu134 have been identified as common key residues in Bcl-xL complexes. rsc.org

Interactive Table: Examples of Binding Affinities to Bcl-2 Family Proteins

Compound Target Protein Binding Affinity (kcal/mol) Method Reference
Pinostrobin Bcl-2 (4IEH) -5.112 Molecular Docking waocp.org
Pinostrobin Bcl-xL (3ZK6) Not specified Molecular Docking waocp.org
IS20 Bcl-2 Micromolar/Submicromolar SPR thno.org

Biological Applications of Supramolecular Assemblies Containing Decylamino Moieties (e.g., targeting cancer cells, antibiotic interaction)

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, has led to the development of self-assembling systems with significant biological applications. numberanalytics.comresearchgate.net These supramolecular assemblies can be designed to have specific functions, such as targeting cancer cells or combating antibiotic-resistant bacteria. rsc.orgnih.govnih.gov

In the context of cancer therapy, supramolecular assemblies can be engineered as intelligent drug delivery systems. mdpi.com These systems can encapsulate anticancer drugs, improving their solubility, stability, and bioavailability. mdpi.com By incorporating targeting moieties, these assemblies can be directed specifically to cancer cells, thereby reducing side effects on healthy tissues. rsc.orgmdpi.com For example, supramolecular nanoparticles have been developed that can release their drug cargo in response to the specific microenvironment of a tumor, such as a lower pH or a different redox state. mdpi.com

The decylamino moiety, with its long alkyl chain, can contribute to the amphiphilic nature of a molecule, which is often a driving force for self-assembly in aqueous environments. nih.gov This self-assembly can lead to the formation of various nanostructures, such as micelles, nanofibers, or nanotubes. nih.govmdpi.com

In the fight against antibiotic resistance, supramolecular assemblies offer a promising strategy. nih.govnih.gov They can be designed to disrupt bacterial membranes, overcoming resistance mechanisms that target conventional antibiotics. nih.gov For instance, cationic surfactants can self-assemble and interact with the negatively charged bacterial cell wall through electrostatic and hydrophobic interactions, leading to cell lysis. nih.gov Furthermore, supramolecular systems can be used to deliver and enhance the efficacy of existing antibiotics, sometimes in a synergistic manner. nih.gov

The formation of these assemblies is driven by a combination of non-covalent interactions, including hydrophobic interactions, van der Waals forces, hydrogen bonding, and π-π stacking. nih.govnumberanalytics.com The specific design of the constituent molecules, including features like a decylamino group, can tune the properties and biological activity of the resulting supramolecular structure.

Q & A

Basic: What are the established protocols for synthesizing 4-Decylaniline, and how can researchers optimize yield and purity under varying conditions?

Answer:
Standard synthesis involves nucleophilic substitution of 4-nitroaniline with decyl bromide under basic conditions, followed by catalytic hydrogenation . To optimize yield and purity, systematically vary parameters like reaction temperature (50–80°C), solvent polarity (e.g., DMF vs. ethanol), and catalyst loading (e.g., 5–10% Pd/C). Use fractional crystallization or column chromatography for purification. Track optimization via HPLC (retention time <5% deviation) and NMR (absence of alkyl chain branching signals at δ 1.2–1.4 ppm) .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and how should researchers interpret conflicting data from different methods?

Answer:
Core techniques include:

  • ¹H/¹³C NMR : Confirm amine proton (δ 3.1–3.4 ppm) and aliphatic chain integrity (δ 1.2–1.6 ppm).
  • FT-IR : Validate N-H stretching (3300–3500 cm⁻¹) and aromatic C=C (1450–1600 cm⁻¹).
  • Mass Spectrometry (EI-MS) : Check molecular ion peak at m/z 261.3.
    If discrepancies arise (e.g., unexpected splitting in NMR), cross-validate with XRD (for crystalline samples) or repeat under anhydrous conditions to rule out solvent interference .

Advanced: How does the alkyl chain length in this compound influence its reactivity in catalytic systems, and what experimental approaches can elucidate structure-activity relationships?

Answer:
Design a comparative study using homologs (C8–C12 chains). Monitor catalytic performance (e.g., turnover frequency) in model reactions like Suzuki-Miyaura coupling. Use DFT calculations to correlate chain length with electron-donating effects on the aniline moiety. Statistically analyze trends via ANOVA (α=0.05) to identify significant differences .

Advanced: What strategies are recommended for resolving contradictions between theoretical predictions and experimental observations in this compound-based studies?

Answer:

  • Replicate experiments : Ensure consistency in solvent purity and degassing protocols.
  • Re-evaluate computational parameters : Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) to better model van der Waals interactions in alkyl chains.
  • Cross-disciplinary validation : Compare results with XPS (surface analysis) or DSC (thermal behavior) to identify overlooked variables .

Advanced: How should researchers design controlled experiments to investigate solvent effects on this compound's stability and reaction kinetics?

Answer:

  • Solvent matrix : Test polar aprotic (DMF), polar protic (ethanol), and non-polar (toluene) solvents.
  • Stability assay : Monitor decomposition via UV-Vis (λ=270 nm) over 24–72 hours.
  • Kinetic analysis : Use pseudo-first-order rate constants (k) derived from time-resolved HPLC data. Control humidity and oxygen levels using Schlenk techniques .

Advanced: What computational chemistry methods are suitable for modeling this compound's electronic properties, and how can researchers validate these models experimentally?

Answer:

  • DFT : Calculate HOMO-LUMO gaps (B3LYP functional) to predict redox behavior.
  • MD Simulations : Model alkyl chain flexibility in solvated systems (e.g., explicit water molecules).
    Validate via cyclic voltammetry (ΔEp < 60 mV for reversible processes) and compare simulated/experimental XRD patterns (R-factor < 0.05) .

Basic: What are the best practices for conducting systematic literature reviews on this compound applications in supramolecular chemistry?

Answer:

  • Database selection : Use SciFinder, Reaxys, and PubMed with keywords: "this compound AND (self-assembly OR host-guest)".
  • Inclusion criteria : Prioritize peer-reviewed articles (2015–2025) with full synthetic details.
  • Contradiction mapping : Tabulate reported association constants (Ka) and identify methodological variables (e.g., concentration ranges, solvent) .

Advanced: How can researchers employ statistical analysis to address reproducibility challenges in this compound synthesis and characterization studies?

Answer:

  • Design of Experiments (DoE) : Use factorial designs to identify critical factors (e.g., reaction time, temperature).
  • Error analysis : Calculate %RSD for triplicate syntheses and report confidence intervals (95%).
  • Multivariate regression : Correlate impurity profiles (GC-MS) with reaction conditions .

Advanced: What experimental evidence exists for unexpected polymorphic behavior in this compound crystals, and how should such anomalies be investigated?

Answer:
Documented cases show monoclinic vs. orthorhombic structures under varying crystallization solvents. To investigate:

  • SC-XRD : Resolve unit cell parameters.
  • DSC/TGA : Detect polymorph transitions (endothermic peaks ±5°C).
  • Hirshfeld analysis : Quantify intermolecular interactions driving polymorphism .

Basic: How should researchers document and report failed experiments involving this compound to contribute to collective knowledge improvement?

Answer:

  • Failure log : Record exact conditions (e.g., "reflux in EtOH, 12 h, no product").
  • Root-cause analysis : Propose hypotheses (e.g., amine oxidation, incorrect stoichiometry).
  • Publication ethics : Include negative results in supplementary materials, emphasizing lessons for experimental design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Decylaniline
Reactant of Route 2
Reactant of Route 2
4-Decylaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.